molecular formula C8H12O B8696622 1-Methylnorcamphor CAS No. 59348-18-4

1-Methylnorcamphor

Cat. No.: B8696622
CAS No.: 59348-18-4
M. Wt: 124.18 g/mol
InChI Key: ZYVCBPCUGIGFJA-UHFFFAOYSA-N
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Description

1-Methylnorcamphor (IUPAC: 1-Methylbicycloheptan-2-one, CAS 59348-18-4) is a bicyclic monoterpenoid ketone with the molecular formula C8H12O . Structurally, it consists of a norbornane framework substituted with a methyl group at the C1 position and a ketone group at C2. This compound is synthesized via oxidation of 1-methyl-exo-norborneol or through rearrangements of fenchone derivatives in acidic media . Its rigid bicyclic structure and stereoelectronic properties make it a valuable substrate in enzymatic studies, photochemical reactions, and synthetic organic chemistry .

Properties

CAS No.

59348-18-4

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-methylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C8H12O/c1-8-3-2-6(5-8)4-7(8)9/h6H,2-5H2,1H3

InChI Key

ZYVCBPCUGIGFJA-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1)CC2=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Volatility: this compound exhibits a higher vaporization enthalpy (47.6 kJ/mol) than 2-tert-butylfuran (38.7 kJ/mol), reflecting its rigid bicyclic structure and stronger intermolecular forces .
  • Steric Effects: The methyl group at C1 in this compound introduces steric hindrance absent in norcamphor, influencing reactivity in enzymatic systems .

Reactivity and Functional Comparisons

Enzymatic Oxidation

In cytochrome P450cam systems, this compound and norcamphor exhibit distinct regiospecificities.

Baeyer–Villiger Oxidation

  • This compound: Reacts with peracetic acid to yield the expected lactone product due to its well-defined migratory aptitude (methyl group adjacent to ketone) .
  • Camphor: Product selectivity depends on reaction conditions (e.g., acidic vs. non-acidic), while epicamphor (a camphor derivative) produces only an “abnormal” lactone due to steric constraints .

Photochemical Behavior

Irradiation of this compound and norcamphor generates the A2 aldehyde via hydrogen transfer from C(7). However, substituents like the methyl group in this compound may influence competing hydrogen transfer pathways observed in related compounds .

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